molecular formula C9H8BrN3 B1522731 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine CAS No. 1179798-11-8

4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Cat. No. B1522731
CAS RN: 1179798-11-8
M. Wt: 238.08 g/mol
InChI Key: XDBLWTXWXBNOCJ-UHFFFAOYSA-N
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Description

“4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine” is a compound that has been used in the preparation of various pharmaceutical and biologically active compounds . It is a pyrazole derivative and is reported to react with titanium tetrachloride to afford binary adducts . It is also involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .


Molecular Structure Analysis

The molecular structure of “4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine” is characterized by the presence of a bromopyrazole group attached to a pyridine ring . The InChI code for this compound is 1S/C8H6BrN3/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6H .


Chemical Reactions Analysis

“4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine” is a pyrazole derivative and is reported to react with titanium tetrachloride to afford binary adducts . It is also involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .


Physical And Chemical Properties Analysis

“4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine” is a solid compound with a molecular weight of 224.06 .

Scientific Research Applications

I have conducted several searches to find detailed applications for “4-BROMO-1-(PYRIDIN-4-YLMETHYL)PYRAZOLE”, but unfortunately, there seems to be limited information available online regarding specific applications for this compound. It’s possible that this chemical is used in niche areas of research or its applications are not widely documented in accessible sources.

However, related compounds such as 4-Bromo-1H-pyrazole have been mentioned as starting materials in the synthesis of 1,4′-bipyrazoles and in the preparation of solid hexacoordinate complexes . These compounds are also used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

Safety and Hazards

“4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBLWTXWXBNOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675299
Record name 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

CAS RN

1179798-11-8
Record name 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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